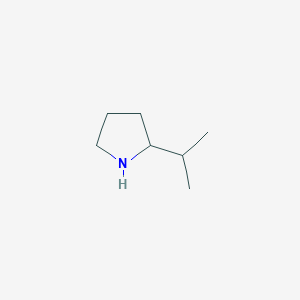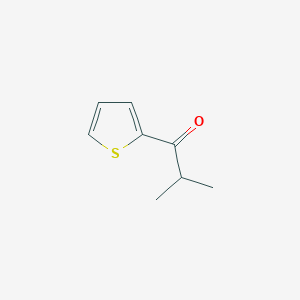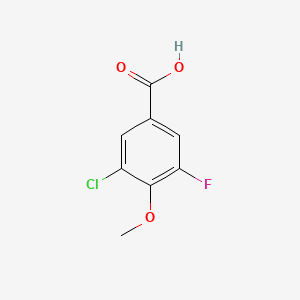
(4-Phenylthiazol-2-yl)methanamine
Overview
Description
(4-Phenylthiazol-2-yl)methanamine is an organic compound with the molecular formula C({10})H({10})N(_{2})S It features a thiazole ring substituted with a phenyl group at the 4-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylthiazol-2-yl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Phenyl Substitution: The phenyl group is introduced at the 4-position of the thiazole ring through a Friedel-Crafts acylation followed by reduction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Chemistry:
Catalysis: this compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.
Biology and Medicine:
Antimicrobial Agents: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-Phenylthiazol-2-yl)methanamine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and thiazole moieties contribute to its binding affinity and specificity. The amine group can form hydrogen bonds, enhancing its interaction with biological macromolecules.
Comparison with Similar Compounds
(4-Methylthiazol-2-yl)methanamine: Similar structure but with a methyl group instead of a phenyl group.
(4-Chlorothiazol-2-yl)methanamine: Contains a chlorine atom at the 4-position instead of a phenyl group.
Uniqueness: (4-Phenylthiazol-2-yl)methanamine is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential for π-π interactions. This structural feature can significantly influence its biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSCUDNEJWEMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398552 | |
| Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90916-45-3 | |
| Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)



![2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1350888.png)
![2-[(2-Chlorobenzyl)thio]benzoic acid](/img/structure/B1350889.png)



![Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-](/img/structure/B1350895.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1350901.png)

